Isothiocyanatocopper
Description
Properties
InChI |
InChI=1S/CNS.Cu/c2-1-3;/q-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZJYHLDBPFYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=S.[Cu+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Isothiocyanatocopper complexes have shown promising anticancer activity. Research indicates that copper derivatives can suppress tumor growth and exhibit lower toxicity compared to traditional platinum-based therapies. For instance, studies have demonstrated that isothiocyanate complexes with copper ions can effectively target cancer cells, making them potential candidates for developing new anticancer drugs .
Mechanism of Action
The mechanism by which this compound induces cytotoxicity involves oxidative stress pathways. It has been observed that these complexes can generate reactive oxygen species (ROS), leading to DNA damage in cancer cells. The interaction between isothiocyanates and copper ions enhances the formation of oxidative DNA lesions, which may contribute to their anticancer efficacy .
Catalytic Applications
Copper-Catalyzed Reactions
this compound has been employed as a catalyst in various organic transformations. For example, it facilitates the synthesis of thiourea derivatives and other heterocycles through copper-catalyzed reactions involving isothiocyanates . These reactions are significant in synthetic chemistry due to their efficiency and ability to produce complex molecules.
Environmental Catalysis
In environmental science, this compound complexes are being explored for their potential in pollutant degradation. Studies have shown that copper-based nanomaterials can act as effective photocatalysts for the degradation of pharmaceutical contaminants under visible light, highlighting their utility in environmental remediation strategies .
Coordination Chemistry
Synthesis and Characterization
The synthesis of this compound complexes typically involves reactions between copper salts and isothiocyanates. Characterization techniques such as X-ray crystallography, UV-Vis spectroscopy, and IR spectroscopy are employed to elucidate their structural properties and bonding modes. For instance, the coordination of isothiocyanate ligands to copper ions can exhibit different bonding modes (N-bonded or S-bonded), influencing the compound's reactivity and stability .
Table of Applications
Case Studies
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of a series of this compound complexes revealed significant cytotoxicity against multiple cancer cell lines. The research highlighted the role of ROS generation in mediating cell death, suggesting that these complexes could be developed into effective therapeutic agents .
Case Study 2: Environmental Applications
Research into the photocatalytic capabilities of copper-based nanomaterials demonstrated their effectiveness in degrading levofloxacin under LED light conditions. The study reported a high degradation efficiency, showcasing the potential for these materials in addressing environmental pollution challenges .
Comparison with Similar Compounds
Nickel Isothiocyanate (Ni(NCS)₂)
- Structure : Ni(NCS)₂ adopts an octahedral geometry, contrasting with Cu-NCS’s tetrahedral or square-planar configurations.
- Stability : Nickel complexes are more thermally stable, decomposing at ~300°C compared to Cu-NCS (~250°C) .
- Applications : Used in electroplating and corrosion inhibition, whereas Cu-NCS is preferred in catalysis due to copper’s redox activity .
Cobalt Isothiocyanate (Co(NCS)₂)
Table 1: Comparison of Metal Isothiocyanates
| Property | Cu(NCS)₂ | Ni(NCS)₂ | Co(NCS)₂ |
|---|---|---|---|
| Geometry | Tetrahedral | Octahedral | Octahedral |
| Decomposition Temp (°C) | ~250 | ~300 | ~280 |
| Solubility in H₂O | High | Moderate | Low |
| Primary Applications | Catalysis, MOFs | Electroplating | Magnetic materials |
Functional Analogues: Isothiocyanate-Containing Compounds
Methane, Isothiocyanato- (CH₃NCS)
- Structure : A simple organic isothiocyanate lacking metal coordination.
- Reactivity : Undergoes nucleophilic addition reactions, whereas Cu-NCS participates in ligand substitution or redox processes .
- Uses : Primarily in agrochemicals and as a synthetic intermediate, contrasting with Cu-NCS’s materials science applications .
Fluorescein Isothiocyanate (FITC)
Table 2: Functional Comparison with Organic Isothiocyanates
| Property | Cu(NCS)₂ | CH₃NCS | FITC |
|---|---|---|---|
| Primary Bonding | Metal-ligand | Covalent | Covalent |
| Key Applications | Catalysis, MOFs | Agrochemicals | Bioimaging |
| Stability Under Light | High | Moderate | Low |
Research Findings and Contradictions
- Photoluminescence : Cu-NCS shows stronger emission intensity than Ni(NCS)₂ due to copper’s d-orbital transitions, but some studies report quenching effects in humid environments .
- Catalytic Efficiency : Cu-NCS outperforms Co(NCS)₂ in oxidation reactions, though conflicting data exist on its recyclability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isothiocyanatocopper, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves reacting copper precursors (e.g., CuCl₂) with thiocyanate ligands under controlled stoichiometric ratios. Solvent choice (e.g., aqueous vs. non-polar), temperature (20–80°C), and pH are critical for minimizing side reactions like ligand displacement. Characterization via elemental analysis and FT-IR confirms ligand coordination . Yield optimization requires iterative testing of molar ratios and reaction times, documented in detailed experimental sections for reproducibility .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry, while FT-IR identifies ν(C≡N) and ν(C-S) vibrational modes. UV-Vis spectroscopy monitors d-d transitions in solution. Pair SC-XRD with powder XRD to assess bulk phase purity. Always cross-validate with elemental analysis (e.g., CHNS) and magnetic susceptibility measurements .
Q. How can researchers assess the thermal stability of this compound complexes?
- Methodological Answer: Thermogravimetric analysis (TGA) under inert atmospheres quantifies decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Correlate mass loss with FT-IR data post-thermal treatment to identify degradation byproducts. Replicate experiments at varying heating rates (e.g., 5–20°C/min) to confirm consistency .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data when this compound exhibits unexpected ligand-field splitting patterns?
- Methodological Answer: Contradictions may arise from solvent coordination or polymorphism. Use variable-temperature UV-Vis/NMR to probe dynamic equilibria. Pair with DFT calculations to model ligand-field effects. If discrepancies persist, revisit synthetic protocols to rule out impurities (e.g., via HPLC) and employ alternative techniques like XAS for electronic structure insights .
Q. What experimental designs are optimal for studying this compound’s reactivity in catalytic or ligand-exchange reactions?
- Methodological Answer: Design kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate species. Use isotopically labeled ligands (e.g., ¹⁵NCS⁻) in NMR/ESI-MS to trace exchange pathways. Control for solvent polarity and counterion effects by testing in ionic liquids vs. aprotic media. Employ a PICO framework: define Population (reactant concentrations), Intervention (catalyst loading), Comparison (uncatalyzed reactions), and Outcomes (rate constants, turnover numbers) .
Q. How can computational modeling complement experimental data to predict this compound’s electronic properties?
- Methodological Answer: Perform DFT or CASSCF calculations to model frontier molecular orbitals and spin states. Validate against experimental magnetic moments and EPR data. Use molecular dynamics simulations to predict solvent coordination effects. Ensure transparency by publishing computational parameters (basis sets, convergence criteria) in supplementary materials .
Q. What strategies mitigate biases when interpreting conflicting data on this compound’s biological activity (e.g., antimicrobial studies)?
- Methodological Answer: Adopt systematic review principles: (1) Define inclusion/exclusion criteria for studies (e.g., MIC thresholds), (2) Use PRISMA flow diagrams to document literature screening, (3) Conduct meta-analyses to quantify effect sizes. Address heterogeneity via subgroup analysis (e.g., Gram-positive vs. Gram-negative bacteria) .
Methodological Frameworks for Rigorous Inquiry
Q. How can the FINER criteria improve the formulation of research questions on this compound?
- Methodological Answer: Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:
- Feasible: Ensure access to synchrotron facilities for XAS studies.
- Novel: Probe understudied aspects (e.g., photoresponsive behavior).
- Ethical: Adhere to safety protocols for handling toxic cyanate byproducts.
- Relevant: Align with materials science goals (e.g., semiconductor applications) .
Q. What are common pitfalls in designing comparative studies of this compound derivatives?
- Methodological Answer: Avoid overgeneralizing results from a single derivative. Use controlled ligand substitution (e.g., SCN⁻ vs. SeCN⁻) and standardize characterization protocols. Pre-register hypotheses to reduce HARKing (Hypothesizing After Results are Known). Disclose limitations (e.g., air sensitivity) in methods sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
